1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide
Overview
Description
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a piperidine ring, and a furanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the sulfonyl group, the introduction of the piperidine ring, and the attachment of the furanyl moiety. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and furanyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity or protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 3-chloro-4-methylbenzenesulfonyl chloride
Uniqueness
1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or stability, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O5S/c1-25-17-7-6-15(10-16(17)19)27(23,24)21-8-2-4-13(12-21)18(22)20-11-14-5-3-9-26-14/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTPTHJMHICUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3CCCO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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